Tert-butyl furan-3-ylcarbamate
Overview
Description
Tert-butyl furan-3-ylcarbamate , also known as tert-butyl 3-furylcarbamate , is an organic compound with the chemical formula C9H13NO3 and a molecular weight of 183.21 g/mol . It belongs to the class of carbamates, which are organic compounds derived from carbamic acid. The compound appears as a colorless solid and has a special aromatic taste . Its lower boiling point and melting point make it a solid at room temperature .
Molecular Structure Analysis
The molecular formula of tert-butyl furan-3-ylcarbamate is C9H13NO3 . It consists of a furan ring (3-furyl) attached to a tert-butyl group. The compound’s structure is characterized by the presence of a carbamate functional group. The molecular weight of tert-butyl furan-3-ylcarbamate is 183.21 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Preparation and Synthetic Applications
Diels-Alder Reactions and Rearrangements : Tert-butyl furan-3-ylcarbamate has been utilized in the preparation of various complex organic compounds. For instance, its role in Diels-Alder reactions, a key method for constructing cyclic compounds, has been documented. The compound participates in reactions leading to the formation of hexahydroindolinones, showcasing its utility in synthesizing nitrogen-containing heterocycles (Padwa, Brodney, & Lynch, 2003).
Rhodium(I)-Catalyzed Ring-Opening Reactions : Research demonstrates the efficacy of tert-butyl furan-3-ylcarbamate in nucleophilic ring-opening reactions catalyzed by Rhodium(I). This process yields highly functionalized hexahydro-1H-indol-2(3H)-one derivatives, illustrating the compound's potential in advanced organic synthesis and the modification of heterocyclic compounds (Padwa & Wang, 2006).
Structural and Chemical Characterization
NMR Spectroscopy : The structure of related tert-butyl furan-3-ylcarbamates has been characterized using advanced 2D heteronuclear NMR techniques, providing insights into their molecular architecture. This detailed characterization is crucial for understanding the behavior and reactivity of these compounds in various chemical contexts (Aouine et al., 2016).
Crystallography and Hirshfeld Surface Analysis : The crystal structure and intermolecular interactions of tert-butyl furan-3-ylcarbamate derivatives have been explored through single-crystal X-ray diffraction and Hirshfeld surface analysis. This research sheds light on the solid-state properties of these compounds, which is essential for material science applications (Dawa El Mestehdi et al., 2022).
Advanced Organic Synthesis and Medicinal Chemistry
- Synthesis of Complex Molecules : Tert-butyl furan-3-ylcarbamate serves as a building block in the synthesis of complex molecules, such as intermediates in the manufacture of pharmaceuticals and biologically active compounds. Its utility in constructing polysubstituted furans through rearrangement and radical addition reactions highlights its significance in developing new therapeutic agents and materials (Zheng, Lu, & Li, 2013).
properties
IUPAC Name |
tert-butyl N-(furan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFLPNJYWRKWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480461 | |
Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl furan-3-ylcarbamate | |
CAS RN |
56267-48-2 | |
Record name | 1,1-Dimethylethyl N-3-furanylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56267-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(furan-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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